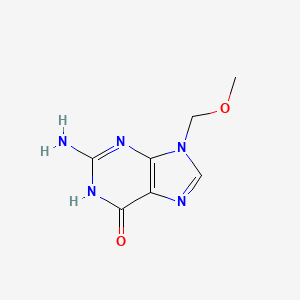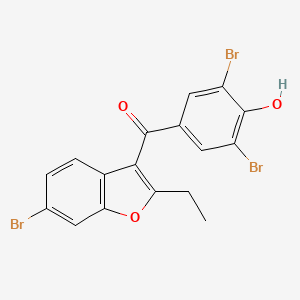
Benzbromarone Impurity B
Vue d'ensemble
Description
Benzbromarone Impurity B, also known as (6-Bromo-2-ethylbenzofuran-3-yl) (3,5-dibromo-4-hydroxyphenyl)methanone, is a chemical compound with the molecular formula C17H11Br3O3 . It is an impurity of Benzbromarone, a uricosuric drug .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring and a phenyl ring, both substituted with bromine and hydroxyl groups . The exact structure can be represented by the SMILES string:CCC(O1)=C(C(C2=CC(Br)=C(O)C(Br)=C2)=O)C3=C1C=C(Br)C=C3 .
Applications De Recherche Scientifique
Metabolic Pathways and Bioactivation
- Metabolism and Hepatotoxicity: Benzbromarone is metabolized in the liver, involving cytochrome P450 enzymes such as CYP2C9, leading to the formation of reactive metabolites. These metabolites are implicated in hepatotoxicity, a serious adverse reaction associated with the drug (Lee, Graham, Williams, & Day, 2008).
- Mitochondrial Effects: Benzbromarone has been found to induce mitochondrial dysfunction in hepatocytes, affecting mitochondrial membrane potential and ATP production, which may contribute to its hepatotoxic effects (Felser et al., 2014).
- Reactive Intermediates and Protein Adduction: A mechanism involving the bioactivation of Benzbromarone to reactive intermediates, such as epoxides and quinones, leads to protein adduction. This process plays a role in the drug's hepatotoxicity (McDonald & Rettie, 2007).
Pharmacogenetics and Drug Interactions
- Cytochrome P450 2C9 Genotypes: The activity of Benzbromarone is influenced by CYP2C9 genotypes, affecting its plasma levels and metabolic profile. This has implications for individualized treatment and risk of toxicity (Uchida et al., 2010).
Drug Formulation and Bioavailability
- Inclusion Complex Formation: The formation of an inclusion complex with β-Cyclodextrin has been explored to enhance the solubility and bioavailability of Benzbromarone, which could lead to improved therapeutic efficacy (Sousa et al., 2020).
Mechanistic Insights into Hepatotoxicity
- Mitochondrial Redox Homeostasis: Benzbromarone disrupts mitochondrial redox balance in hepatocytes, leading to oxidative stress and activation of the NRF2 signaling pathway. This response may be part of the mechanism underlying its hepatotoxicity (Roos et al., 2020).
- Hepatic Steatosis in Obese Individuals: Benzbromarone aggravates hepatic steatosis, particularly in obese individuals, potentially contributing to liver injury. This suggests a novel toxicological mechanism of the drug's hepatotoxicity (Sun et al., 2018).
Mécanisme D'action
Target of Action
Benzbromarone Impurity B, also known as (6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone, primarily targets the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
This compound acts as a potent inhibitor of CYP2C9 . By inhibiting this enzyme, it interferes with the metabolic processes that the enzyme facilitates. This interaction leads to changes in the metabolic profile of the organism, affecting the metabolism of various substances including uric acid.
Biochemical Pathways
The inhibition of CYP2C9 by this compound affects several biochemical pathways. One of the key pathways is the metabolism of uric acid. This compound reduces the reabsorption of urate in the human proximal tubule URAT1, thereby diminishing serum urate levels and preventing gout flares .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound reaches maximum plasma levels between 2-4 hours . It then decreases to a minimum at around 8 hours, and reaches a second maximum, which is 70-80% of the first maximum, between 9.5-11.5 hours . The compound is metabolized predominantly by CYP2C9 .
Result of Action
The primary result of this compound’s action is the reduction of serum urate levels, which helps in the prevention of gout flares . By inhibiting the reabsorption of urate, it promotes the excretion of uric acid, thereby reducing its concentration in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the efficacy of this compound due to competitive inhibition. Additionally, genetic polymorphisms in the CYP2C9 gene could also influence the drug’s efficacy and toxicity .
Propriétés
IUPAC Name |
(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVIICCHNAFGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



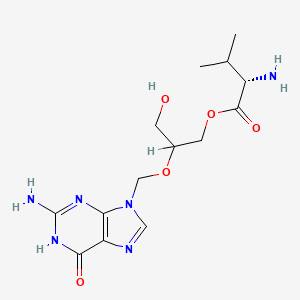
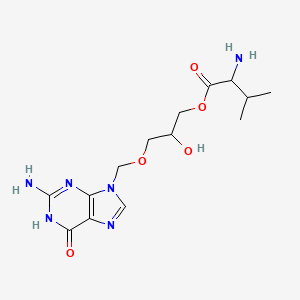
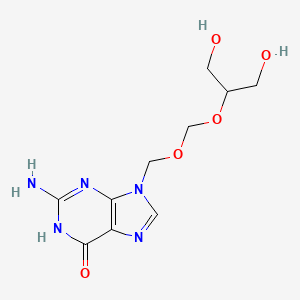
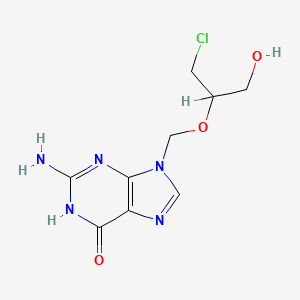
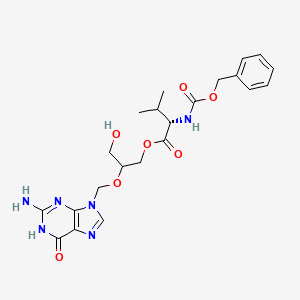
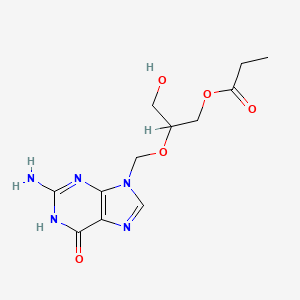
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)


